![molecular formula C21H20N6O3S3 B2620955 N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689267-04-7](/img/structure/B2620955.png)
N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by molecular modeling. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
A study by Shukla et al. (2012) discusses the design, synthesis, and pharmacological evaluation of BPTES analogs, which include compounds structurally similar to the queried chemical, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their potential application in cancer therapy through the modulation of glutamine metabolism in tumor cells (Shukla et al., 2012).
Antimicrobial Activity
Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives with potential antimicrobial activity. These compounds were evaluated in vitro using various assays such as DPPH, ABTS, and FRAP, showing significant antioxidant activities. This suggests the application of similar compounds in developing new antimicrobial agents (Chkirate et al., 2019).
Anticancer Activity
Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, including the structural moiety of interest, for their in vitro anticancer activity against breast and colon cancer cell lines. One of the synthesized compounds showed potent activity against breast cancer cell lines, demonstrating the potential of such molecules in cancer therapy (Ghorab et al., 2015).
Synthesis of Antimicrobial Agents
Desai et al. (2007) engaged in the synthesis and characterization of new quinazolines as potential antimicrobial agents, targeting bacterial and fungal pathogens. These efforts underscore the broader applicability of compounds with the queried chemical structure in developing therapeutics for infectious diseases (Desai et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S3/c22-33(29,30)15-7-5-13(6-8-15)9-10-23-18(28)11-14-12-32-21(24-14)27-19-16-3-1-2-4-17(16)25-20(31)26-19/h5-8,12,16-17,19H,1-4,9-11H2,(H,23,28)(H,24,27)(H2,22,29,30)(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQWPYNJNVDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)
![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)
![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)
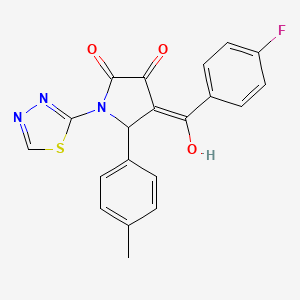
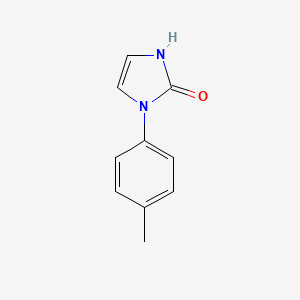
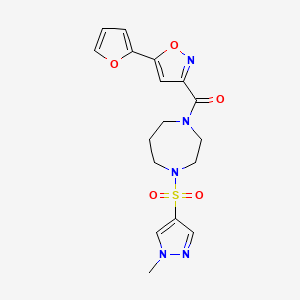
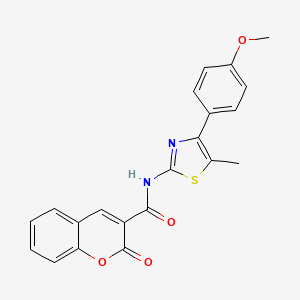


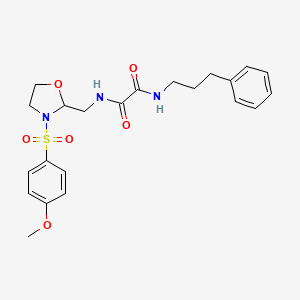
![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)